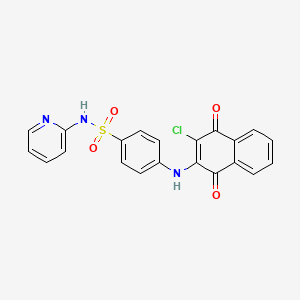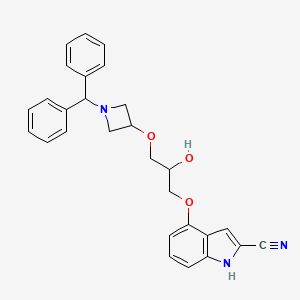
Bromoenol-Lacton
Übersicht
Beschreibung
Bromoenol lactone is a chemical compound known for its potent and irreversible inhibition of calcium-independent phospholipase A2. This enzyme plays a crucial role in various cellular processes, including the hydrolysis of membrane phospholipids.
Wissenschaftliche Forschungsanwendungen
Bromoenol lactone has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some notable applications include:
Wirkmechanismus
Target of Action
Bromoenol lactone (BEL) is a potent and irreversible inhibitor of myocardial cytosolic calcium-independent phospholipase A2 (iPLA2) . iPLA2 plays a crucial role in stimulus-induced arachidonic acid release and lysophospholipid generation .
Mode of Action
BEL interacts with its target, iPLA2, and inhibits its function . The catalytic action of iPLA2 is responsible for phospholipid remodeling as a housekeeping function . Arachidonic acid and lysophospholipid generated by iPLA2 act as signaling molecules in various cellular functions .
Biochemical Pathways
BEL affects the biochemical pathways involving iPLA2. The inhibition of iPLA2 by BEL disrupts the normal phospholipid remodeling process, affecting the generation of arachidonic acid and lysophospholipid . These molecules play significant roles in cellular functions, including eicosanoid production, glucose-induced insulin secretion, Fas-induced apoptosis, cellular proliferation, membrane traffic in fusion, and contribution to myocardial ischemia .
Result of Action
BEL promotes apoptosis in a variety of cell lines, including U937, THP-1, and MonoMac (human phagocyte), RAW264.7 (murine macrophage), Jurkat (human T lymphocyte), and GH3 (human pituitary) . Long-term treatment with BEL results in increased annexin-V binding to the cell surface and nuclear DNA damage . At earlier times, BEL induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly (ADP-ribose) polymerase .
Action Environment
The action of BEL can be influenced by environmental factors. For instance, in the presence of nicotine, BEL has been found to significantly attenuate both basal and nicotine-induced 4T1 breast cancer cell proliferation and migration . This suggests that the efficacy and stability of BEL can be influenced by the presence of other compounds in the environment.
Biochemische Analyse
Biochemical Properties
Bromoenol lactone interacts with enzymes such as calcium-independent phospholipase A2 (iPLA2) and phosphatidate phosphohydrolase-1 (PAP-1) . It inhibits these enzymes, leading to changes in phospholipid metabolism . The nature of these interactions is inhibitory, affecting the normal functioning of these enzymes .
Cellular Effects
Bromoenol lactone has been found to promote apoptosis in a variety of cell lines, including human phagocytes, murine macrophages, human T lymphocytes, and human pituitary cells . It induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly(ADP-ribose) polymerase . These changes are preceded by variations in the mitochondrial membrane potential .
Molecular Mechanism
The molecular mechanism of action of Bromoenol lactone involves its inhibitory effects on iPLA2 and PAP-1 . It promotes apoptosis by inhibiting PAP-1-regulated events, such as incorporation of [3H]choline into phospholipids and de novo incorporation of [3H]arachidonic acid into triacylglycerol .
Temporal Effects in Laboratory Settings
Long term treatment with Bromoenol lactone (up to 24 hours) results in increased annexin-V binding to the cell surface and nuclear DNA damage . At earlier times (2 hours), Bromoenol lactone induces the proteolysis of procaspase-9 and procaspase-3 and increases cleavage of poly(ADP-ribose) polymerase .
Metabolic Pathways
Bromoenol lactone is involved in the metabolic pathways of phospholipid metabolism, specifically affecting the enzymes iPLA2 and PAP-1 . It inhibits these enzymes, leading to changes in the metabolism of phospholipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bromoenol lactone typically involves the bromination of an appropriate lactone precursor. One common method is the bromination of a tetrahydropyran-2-one derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for bromoenol lactone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve scaling up the bromination reaction and optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bromoenol lactone undergoes various chemical reactions, including:
Oxidation: Bromoenol lactone can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can convert bromoenol lactone to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce alcohol derivatives .
Vergleich Mit ähnlichen Verbindungen
Bromoenol lactone is unique in its potent and irreversible inhibition of calcium-independent phospholipase A2. Similar compounds include:
Methyl arachidonyl fluorophosphate: Another inhibitor of phospholipase A2, but with different selectivity and potency.
Arachidonyl trifluoromethyl ketone: A selective inhibitor of cytosolic phospholipase A2.
Bromophenacyl bromide: An inhibitor of secretory phospholipase A2.
Compared to these compounds, bromoenol lactone stands out due to its irreversible inhibition and specific targeting of calcium-independent phospholipase A2 .
Eigenschaften
IUPAC Name |
(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCSFWXCMTYOI-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017361 | |
| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88070-98-8 | |
| Record name | Bromoenol lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88070-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088070988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoenol lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)






![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
